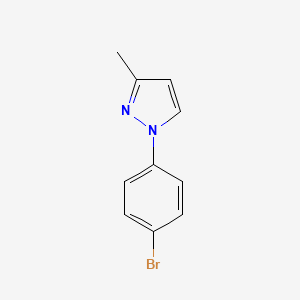

1-(4-Bromophenyl)-3-methyl-1H-pyrazole

Overview

Description

1-(4-Bromophenyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

1-(4-Bromophenyl)-3-methyl-1H-pyrazole and its derivatives have shown promising applications in cancer research. For instance, Srour et al. (2018) synthesized new derivatives that exhibited significant in vitro anti-cancer activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. Notably, one of the compounds demonstrated potency without cytotoxicity to normal human cell lines, suggesting potential for development as anti-cancer agents (Srour et al., 2018). Similarly, Ananda et al. (2017) found that a derivative possessed maximum cytotoxic effect against breast cancer and leukemic cells, inducing cell death through apoptosis (Ananda et al., 2017).

Spectral and Structural Analysis

The molecular structure, spectral analysis, and nonlinear optical studies of a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, were investigated by Tamer et al. (2016). This research demonstrated the compound's stable molecular structure and significant nonlinear optical properties, indicating its potential in material sciences (Tamer et al., 2016).

Antimicrobial Properties

Farag et al. (2008) explored the antimicrobial properties of N-phenylpyrazole derivatives, discovering that some synthesized compounds showed significant inhibitory effects against pathogenic yeast and mould, with potential applications in developing new antifungal agents (Farag et al., 2008).

Biomedical Applications

A study by Ryzhkova et al. (2020) focused on a compound structurally related to this compound, revealing its potential in regulating inflammatory diseases and other biomedical applications. This was demonstrated through docking studies, highlighting its relevance in medicinal chemistry (Ryzhkova et al., 2020).

Catalytic Applications in Organic Synthesis

The application of pyrazole-containing compounds, like this compound, in catalysis was investigated by Ocansey et al. (2018). They synthesized bulky pyrazole-based ligands used as pre-catalysts in Suzuki–Miyaura cross-coupling reactions, demonstrating the ability to fine-tune the properties of metal complexes for efficient organic synthesis (Ocansey et al., 2018).

Mechanism of Action

Target of Action

1-(4-Bromophenyl)-3-methyl-1H-pyrazole is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation A molecular simulation study suggests that the compound has a desirable fitting pattern in the active site of the leishmania major pteridine reductase 1 (lmptr1) enzyme . This interaction is characterized by lower binding free energy, which may contribute to the compound’s potent antileishmanial activity .

Biochemical Pathways

The compound affects the biochemical pathways of the parasites by inhibiting their growth and proliferation . This results in the suppression of the parasites and alleviation of the diseases they cause

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of the parasites Leishmania aethiopica and Plasmodium berghei . This leads to the suppression of the diseases caused by these parasites, namely leishmaniasis and malaria . In particular, certain derivatives of the compound have shown superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNNVHWAUQVTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675189 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98946-73-7 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

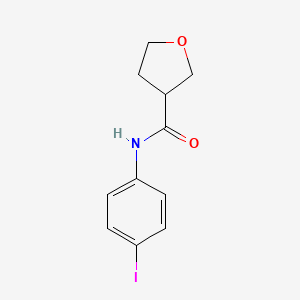

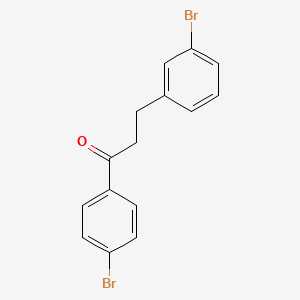

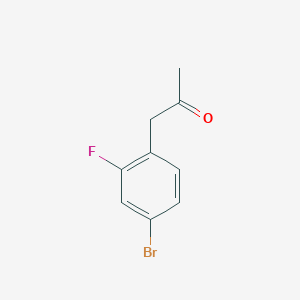

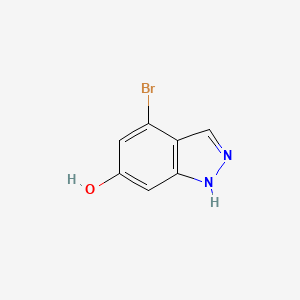

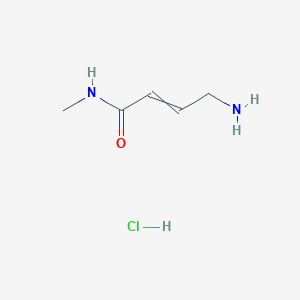

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1532198.png)

![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)